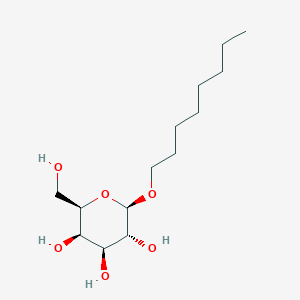

Octyl Beta-D-Galactopyranoside

Vue d'ensemble

Description

β-D-galactopyranose d'octyle: est un surfactant non ionique largement utilisé dans les applications biochimiques et biotechnologiques. Il est particulièrement reconnu pour sa capacité à solubiliser les protéines membranaires sans les dénaturer, ce qui en fait un outil précieux dans la recherche sur les protéines .

Mécanisme D'action

Target of Action

Octyl Beta-D-Galactopyranoside primarily targets Aquaporin Z in Escherichia coli (strain K12) . Aquaporins are integral membrane proteins that serve as channels in the transfer of water and, in some cases, small solutes across the membrane. They are crucial for maintaining water homeostasis in cells.

Mode of Action

It is known that this compound is a non-ionic detergent , which can interact with membrane proteins, potentially altering their structure and function.

Result of Action

This compound has been found to completely inhibit cavitation-induced cell lysis in vitro . This suggests that it may have protective effects on cell membranes, potentially by stabilizing them or altering their permeability.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its ability to inhibit cavitation-induced cell lysis was observed under specific conditions of ultrasonic exposure

Analyse Biochimique

Biochemical Properties

Octyl Beta-D-Galactopyranoside interacts with various biomolecules in biochemical reactions. For instance, it has been found to modify thermodynamic parameters of membranes when combined with cholesterol . This interaction influences the phase transition temperature, enthalpy change, and cooperativity of the membranes .

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function by modifying the properties of lipid-based systems . It has been documented that the capabilities of lipid-based systems improve when they combine with polymers, proteins, and sugars .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules. For instance, it can act synergistically with cholesterol in polar–nonpolar spaces of the DPPC bilayer . This interaction leads to changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound demonstrates good stability. For example, lipid vesicles containing this compound at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .

Transport and Distribution

This compound is involved in the formation of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and this compound . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery .

Méthodes De Préparation

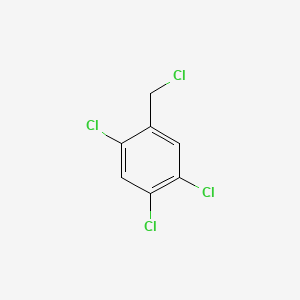

Voies de synthèse et conditions de réaction: La β-D-galactopyranose d'octyle peut être synthétisée en utilisant la méthode du trichloroacétimidate. Elle implique la réaction du D-galactose avec l'octanol en présence de trichloroacétonitrile et d'un catalyseur acide de Lewis . La réaction se déroule généralement dans des conditions douces, et le produit est purifié par cristallisation ou chromatographie.

Méthodes de production industrielle: Dans les milieux industriels, la production de β-D-galactopyranose d'octyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour garantir une qualité et un rendement constants du produit .

Analyse Des Réactions Chimiques

Types de réactions: La β-D-galactopyranose d'octyle subit principalement des réactions de substitution en raison de la présence de groupes hydroxyles dans sa structure. Elle peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants:

Réactions de substitution: impliquent généralement des nucléophiles tels que les halogénures ou les alcoolates.

Réactions d'oxydation: peuvent être effectuées en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réactions de réduction: impliquent souvent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner des dérivés alkylés, tandis que les réactions d'oxydation peuvent produire des acides carboxyliques ou des aldéhydes .

Applications de la recherche scientifique

Chimie: La β-D-galactopyranose d'octyle est utilisée comme surfactant dans diverses réactions chimiques pour améliorer la solubilité et la stabilité des réactifs et des produits .

Biologie: En recherche biologique, elle est utilisée pour solubiliser et stabiliser les protéines membranaires, ce qui facilite leur étude et leur caractérisation. Elle est également utilisée dans la préparation de liposomes et d'autres systèmes d'administration à base de lipides .

Médecine: Le composé est utilisé dans les systèmes d'administration de médicaments pour améliorer la biodisponibilité et la stabilité des agents thérapeutiques. Il est également étudié pour son potentiel à améliorer l'efficacité des vaccins et autres produits biologiques .

Industrie: Dans les applications industrielles, la β-D-galactopyranose d'octyle est utilisée dans la formulation de détergents, d'émulsifiants et d'autres agents de nettoyage. Son caractère non toxique et biodégradable en fait une alternative intéressante aux surfactants classiques .

Mécanisme d'action

La β-D-galactopyranose d'octyle exerce ses effets principalement par ses propriétés de surfactant. Elle interagit avec les bicouches lipidiques et les protéines membranaires, perturbant leur structure et augmentant leur solubilité. Cette interaction est médiée par la chaîne octylique hydrophobe et la partie galactopyranose hydrophile, ce qui permet au composé de s'intégrer dans les membranes lipidiques et de former des micelles .

Applications De Recherche Scientifique

Chemistry: Octyl beta-D-galactopyranoside is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products .

Biology: In biological research, it is employed to solubilize and stabilize membrane proteins, facilitating their study and characterization. It is also used in the preparation of liposomes and other lipid-based delivery systems .

Medicine: The compound is used in drug delivery systems to improve the bioavailability and stability of therapeutic agents. It is also investigated for its potential in enhancing the efficacy of vaccines and other biologics .

Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents. Its non-toxic and biodegradable nature makes it an attractive alternative to conventional surfactants .

Comparaison Avec Des Composés Similaires

Composés similaires:

β-D-glucopyranose d'octyle: Structure similaire, mais diffère dans l'orientation du groupe hydroxyle en position C4.

β-D-galactopyranose de nonyle: Chaîne alkyle plus longue, ce qui entraîne des propriétés de solubilité et de surfactant différentes.

β-D-galactopyranose de décyle: Chaîne alkyle encore plus longue, ce qui entraîne de nouvelles variations des propriétés physiques et chimiques.

Unicité: La β-D-galactopyranose d'octyle est unique en raison de son équilibre optimal entre propriétés hydrophobes et hydrophiles, ce qui la rend très efficace pour solubiliser les protéines membranaires sans les dénaturer. Cet équilibre n'est pas aussi bien atteint dans d'autres composés similaires, qui peuvent avoir soit des interactions hydrophobes trop fortes, soit un pouvoir solubilisant insuffisant .

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-MBJXGIAVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40427-75-6 | |

| Record name | N-Octyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

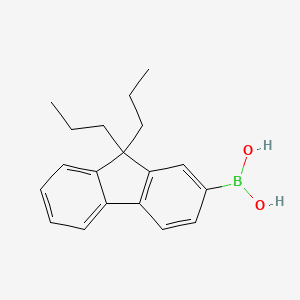

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

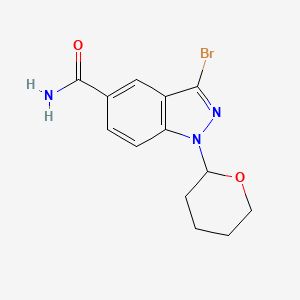

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl[(3-methylphenyl)ethynyl]silane](/img/structure/B3342908.png)